![molecular formula C35H34N6O B611971 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one CAS No. 1265822-30-7](/img/structure/B611971.png)
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CTA056 is a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells. It was developed through screening a 9600-compound combinatorial solution phase library, followed by molecular modeling and extensive structure-activity relationship studies . CTA056 exhibits the highest inhibitory effects toward interleukin-2-inducible T-cell kinase, followed by Bruton’s tyrosine kinase and endothelial and epithelial tyrosine kinase .
Mechanism of Action
Target of Action
CTA056 is a selective inhibitor that primarily targets the Interleukin-2-inducible T-cell kinase (Itk) . Itk is a member of the Btk (Bruton’s tyrosine kinase) family of tyrosine kinases and plays a crucial role in normal T-cell functions and in the pathophysiology of both autoimmune diseases and T-cell malignancies . CTA056 also exhibits inhibitory effects towards Btk and endothelial and epithelial tyrosine kinase .
Mode of Action
CTA056 binds to the ATP-binding pocket of Itk, blocking the kinase activity . This inhibitor shows specificity for Itk over other Tec family kinases .
Biochemical Pathways
The inhibition of Itk by CTA056 results in the inhibition of the phosphorylation of Itk and its effectors including PLC-γ, Akt, and extracellular signal-regulated kinase . This leads to the decreased secretion of targeted genes such as interleukin-2 and interferon-γ .
Pharmacokinetics
The compound was developed through screening a 9600-compound combinatorial solution phase library, followed by molecular modeling, and extensive structure-activity relationship studies .
Result of Action
CTA056 selectively targets malignant T cells, specifically acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma . Normal T cells are minimally affected . Incubation of Jurkat and MOLT-4 cells with CTA056 results in apoptosis in a dose-dependent manner . The potent apoptosis-inducing potential of CTA056 is reflected by the significant modulation of microRNAs involved in survival pathways and oncogenesis .
Action Environment
The selective expression and activation of itk in malignant t cells, as well as the specificity of cta056 for itk, make this molecule a potential therapeutic agent for the treatment of t-cell leukemia and lymphoma .
Biochemical Analysis
Biochemical Properties
CTA056 exhibits the highest inhibitory effects toward Interleukin-2-inducible T-cell kinase (Itk), followed by Bruton’s tyrosine kinase (Btk) and endothelial and epithelial tyrosine kinase . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
CTA056 selectively targets acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma among the 41 cancer cell lines analyzed . It influences cell function by inhibiting the phosphorylation of Itk and its effectors including PLC-γ, Akt, and extracellular signal-regulated kinase, as well as the decreased secretion of targeted genes such as interleukin-2 and interferon-γ .
Molecular Mechanism
CTA056 exerts its effects at the molecular level by inhibiting the phosphorylation of Itk and its effectors . This leads to decreased secretion of targeted genes such as interleukin-2 and interferon-γ . The potent apoptosis-inducing potential of CTA056 is reflected by the significant modulation of microRNAs involved in survival pathways and oncogenesis .
Temporal Effects in Laboratory Settings
It has been observed that Jurkat cells undergo apoptosis in a dose-dependent manner when incubated with CTA056 .
Dosage Effects in Animal Models
Its selective expression and activation in malignant T cells, as well as the specificity of CTA056 for Itk, make this molecule a potential therapeutic agent for the treatment of T-cell leukemia and lymphoma .
Metabolic Pathways
The specific metabolic pathways that CTA056 is involved in are yet to be fully determined. Given its role as an Itk inhibitor, it is likely to interact with enzymes and cofactors involved in T-cell signaling pathways .
Transport and Distribution
Given its role as an Itk inhibitor, it is likely to be transported to areas where T cells are active .
Subcellular Localization
The subcellular localization of CTA056 and any effects on its activity or function are yet to be fully determined. Given its role as an Itk inhibitor, it is likely to be localized to areas where T-cell signaling pathways are active .
Preparation Methods
. The synthetic route involves the reaction of appropriate starting materials under specific conditions to form the desired product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve optimization of these synthetic routes for large-scale production.
Chemical Reactions Analysis
CTA056 undergoes various chemical reactions, including:
Oxidation: CTA056 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within CTA056, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the CTA056 molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CTA056 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of interleukin-2-inducible T-cell kinase and related kinases.
Medicine: Investigated as a potential therapeutic agent for the treatment of T-cell leukemia and lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting interleukin-2-inducible T-cell kinase and related pathways.
Comparison with Similar Compounds
CTA056 is unique in its high selectivity for interleukin-2-inducible T-cell kinase compared to other similar compounds. Similar compounds include:
Ibrutinib: A Bruton’s tyrosine kinase inhibitor with broader kinase inhibition profile.
Acalabrutinib: Another Bruton’s tyrosine kinase inhibitor with improved selectivity compared to ibrutinib.
Dasatinib: A multi-kinase inhibitor that targets several kinases, including interleukin-2-inducible T-cell kinase, but with less selectivity than CTA056.
CTA056’s uniqueness lies in its high selectivity for interleukin-2-inducible T-cell kinase, making it a promising candidate for targeted therapy in T-cell malignancies .
Properties
IUPAC Name |
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSBAJKNZOHHCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
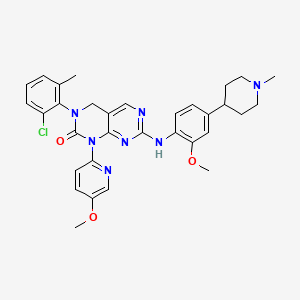
![1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611893.png)
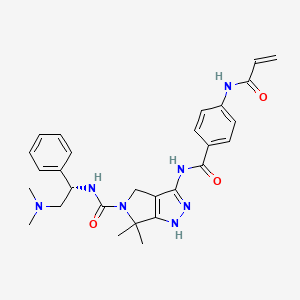
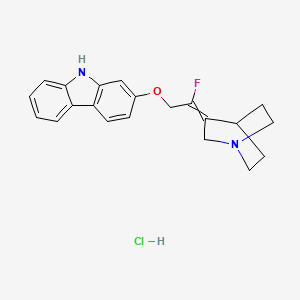
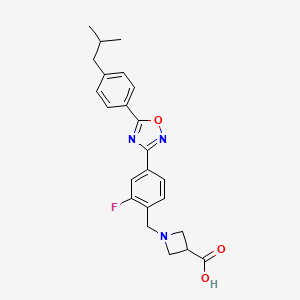
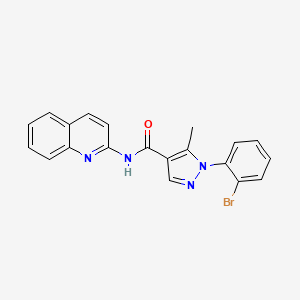
![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)
